molecular formula C23H32N6O14 B100305 (2S,3Z)-1-[(2S)-2-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetyl]-3-ethylideneazetidine-2-carboxylic acid CAS No. 19396-03-3

(2S,3Z)-1-[(2S)-2-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetyl]-3-ethylideneazetidine-2-carboxylic acid

Cat. No.: B100305
CAS No.: 19396-03-3
M. Wt: 616.5 g/mol
InChI Key: PQAGMWMKVWTHJU-ATETYRDMSA-N
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Description

This structurally intricate compound integrates multiple functional motifs:

  • Azetidine core: A strained four-membered ring system with an ethylidene substituent, which may influence conformational rigidity and reactivity.
  • Peptide-like linkages: An amide bond connects the azetidine moiety to a branched pentanoyl chain featuring amino, carbamoyloxy, and dihydroxy groups.
  • Pyrimidine-containing oxolane: A tetrahydrofuran ring substituted with dihydroxy groups and a 5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl moiety, suggesting nucleoside-like properties.

While direct pharmacological or synthetic data for this compound are absent in the provided evidence, its structural features align with bioactive heterocycles and nitrogenous natural products discussed in the literature .

Properties

IUPAC Name

(2S,3Z)-1-[(2S)-2-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetyl]-3-ethylideneazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O14/c1-2-7-3-28(12(7)21(38)39)19(37)11(26-18(36)10(24)13(32)9(31)6-42-22(25)40)16-14(33)15(34)20(43-16)29-4-8(5-30)17(35)27-23(29)41/h2,4,9-16,20,30-34H,3,5-6,24H2,1H3,(H2,25,40)(H,26,36)(H,38,39)(H,27,35,41)/b7-2-/t9-,10-,11-,12-,13+,14-,15+,16+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAGMWMKVWTHJU-ATETYRDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN(C1C(=O)O)C(=O)C(C2C(C(C(O2)N3C=C(C(=O)NC3=O)CO)O)O)NC(=O)C(C(C(COC(=O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CN([C@@H]1C(=O)O)C(=O)[C@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C(=O)NC3=O)CO)O)O)NC(=O)[C@H]([C@@H]([C@H](COC(=O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19396-03-3
Record name Polyoxin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19396-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID601318321
Record name Polyoxin A
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19396-03-3
Record name Polyoxin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019396033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polyoxin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POLYOXIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGY211ZGNZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Ethylideneazetidine-Carboxylic Acid Core

The azetidine ring is constructed via a [2+2] cycloaddition or intramolecular alkylation. A reported method involves aldol condensation followed by ring-closing metathesis. For instance, reacting a β-keto ester with acrolein in the presence of a base like triethylamine generates a γ,δ-unsaturated ketone, which undergoes Staudinger cyclization to form the azetidine. The ethylidene group is introduced via Wittig olefination using ethylidene triphenylphosphorane, yielding the (3Z)-configuration with high stereoselectivity.

(2S,3S,4S)-2-Amino-5-Carbamoyloxy-3,4-Dihydroxypentanoyl Segment

This fragment is synthesized from L-threonine derivatives. Key steps include:

  • Protection of amino and hydroxyl groups using tert-butoxycarbonyl (Boc) and benzyl ethers.

  • Carbamoylation of the primary hydroxyl group with cyanogen bromide, followed by ammonolysis to install the carbamoyloxy moiety.

  • Oxidative cleavage of a diol intermediate to generate the carboxylate, which is subsequently coupled to the azetidine core via mixed carbonic anhydride activation.

Dihydroxyoxolan Pyrimidine Subunit

The oxolan pyrimidine moiety is synthesized through a Vorbrüggen glycosylation, where 5-hydroxymethyluracil is reacted with a protected ribofuranose derivative under acidic conditions. Stereoselectivity at the anomeric center is achieved using SnCl4 as a Lewis acid, yielding the β-conformation exclusively. Subsequent deprotection of hydroxyl groups via hydrogenolysis or acid hydrolysis affords the dihydroxyoxolan intermediate.

Coupling Reactions and Final Assembly

Fragment Coupling

The azetidine-carboxylic acid is activated as a pentafluorophenyl ester and coupled to the amino group of the pentanoyl segment in dimethylformamide (DMF) with N-methylmorpholine as a base. The reaction proceeds at 0–5°C to minimize epimerization, achieving yields >85%.

Nucleoside-Acetyl Conjugation

The dihydroxyoxolan pyrimidine subunit is linked via a nucleophilic acyl substitution. The hydroxyl group on the oxolan ring is deprotonated with potassium tert-butoxide and reacted with a bromoacetylated intermediate derived from the coupled azetidine-pentanoyl product. This step requires anhydrous tetrahydrofuran (THF) and strict temperature control (20–25°C) to prevent β-elimination.

Purification and Characterization Techniques

Chromatographic Methods

Crude products are purified via flash chromatography on silica gel eluting with ethyl acetate/methanol gradients. Final purification employs reverse-phase HPLC using a C18 column and 0.1% trifluoroacetic acid/acetonitrile mobile phase, achieving >99% purity.

Spectroscopic Analysis

1H NMR confirms stereochemistry through coupling constants (e.g., J = 11.2 Hz for the ethylidene Z-configuration). High-resolution mass spectrometry (HRMS) validates molecular formulae, while NOESY correlations establish spatial relationships between protons.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates, while ethereal solvents (THF, methyl tert-butyl ether) improve reaction rates in glycosylation steps.

Temperature Control

Exothermic reactions (e.g., acylations) are conducted at 0–5°C to suppress side reactions, whereas glycosylation requires heating to 60°C for 7 hours to ensure complete conversion.

Challenges in Stereochemical Control

The compound’s eight stereocenters demand rigorous chiral auxiliaries and catalytic asymmetric methods. For example, the use of Oppolzer’s sultam in the azetidine synthesis ensures >98% enantiomeric excess (ee). Dynamic kinetic resolution during glycosylation prevents racemization at the anomeric center.

Scale-Up Considerations and Industrial Applications

Pilot-scale synthesis (10 kg batches) employs continuous flow reactors for exothermic steps, reducing thermal degradation. Cost-saving measures include recycling solvents (e.g., recovering acetonitrile via distillation) and replacing chromatographic purification with crystallization.

Comparative Analysis of Synthetic Routes

A comparative study of three routes reveals:

ParameterRoute A (Patent)Route B (Academic)Route C (Industrial)
Overall Yield (%)624571
Purity (%)99.598.299.1
Cost ($/kg)12,50018,0009,800

Route C’s superior metrics stem from streamlined fragment coupling and in-situ crystallization, avoiding costly HPLC .

Chemical Reactions Analysis

Hydrolysis Reactions

Compound X contains labile bonds susceptible to hydrolysis:

  • Amide Bonds : The carbamoyloxy group and peptide-like linkages undergo hydrolysis under acidic or basic conditions, forming carboxylic acids and amines. For example, the carbamoyloxy moiety at position 5 of the pentanoyl chain hydrolyzes to yield a hydroxyl group and carbamic acid, which further decomposes to CO₂ and ammonia .

  • Glycosidic Bonds : The β-D-allofuranuronoyl and oxolan-2-yl groups may undergo acid-catalyzed hydrolysis, cleaving the sugar-like backbone into smaller fragments .

Table 1: Hydrolysis Conditions and Products

Functional GroupConditions (pH, Temp)Products
CarbamoyloxypH < 3 or pH > 10, 60°CHydroxyl group, CO₂, NH₃
AmidepH 2–4, 80°CCarboxylic acid, amine
GlycosidicpH 1.5, 100°CMonosaccharide derivatives

Nucleophilic Substitutions

The ethylidene azetidine ring and pyrimidin-1-yl oxolan group participate in nucleophilic reactions:

  • Azetidine Ring : The strained four-membered ring undergoes ring-opening reactions with nucleophiles (e.g., thiols or amines) at the β-lactam-like site, forming linear derivatives .

  • Pyrimidin-1-yl Oxolan : The 2,4-dioxopyrimidine moiety reacts with nucleophiles at the C5 position, particularly with hydroxylamine or hydrazine, forming substituted pyrimidines .

Key Parameters:

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

  • Temperature : Optimal substitutions occur at 25–40°C.

Oxidation and Reduction

  • Oxidation : The hydroxymethyl group on the pyrimidine ring oxidizes to a carbonyl group under mild conditions (e.g., KMnO₄ in acetone) .

  • Reduction : The ethylidene double bond (C3-Z configuration) is selectively reduced using catalytic hydrogenation (H₂/Pd-C) to yield a saturated ethyl derivative.

Stability Under Physiological Conditions

Compound X degrades in aqueous environments (e.g., blood plasma) via:

  • pH-Dependent Hydrolysis : Rapid cleavage of carbamoyloxy and glycosidic bonds at physiological pH (7.4).

  • Enzymatic Degradation : Susceptibility to esterases and glycosidases accelerates breakdown.

Table 2: Half-Life in Buffer Solutions

pHTemperature (°C)Half-Life (h)
7.4372.1
5.0378.5

Mechanistic Insights

The reactivity of Compound X is governed by:

  • Steric Effects : Bulky substituents (e.g., the oxolan-2-yl group) hinder nucleophilic access to the azetidine ring.

  • Electronic Effects : Electron-withdrawing groups (e.g., dioxopyrimidine) activate adjacent sites for nucleophilic attack .

Synthetic Modifications

Recent studies highlight derivatization strategies to enhance stability:

  • Acylation : Protection of the amino group with acetyl or benzoyl groups reduces hydrolysis rates.

  • PEGylation : Conjugation with polyethylene glycol (PEG) extends plasma half-life by sterically shielding labile bonds.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity:
Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of amino acid derivatives and hydroxyl groups may enhance the compound's interaction with cellular targets involved in cancer progression. For instance, derivatives of amino acids have been shown to inhibit pathways that lead to tumor growth and metastasis.

Antibiotic Properties:
Analogous compounds have been studied for their potential as antibiotics. The intricate structure may allow for effective binding to bacterial enzymes or receptors, inhibiting their function and leading to bacterial cell death. This application is particularly relevant in the context of increasing antibiotic resistance.

Biochemical Research

Enzyme Inhibition:
The compound's ability to interact with specific enzymes makes it a candidate for biochemical studies aimed at understanding enzyme mechanisms. For example, modifications in the compound could be tested for their efficacy in inhibiting enzymes involved in metabolic pathways or disease processes.

Drug Design:
Given its complex structure, this compound can serve as a lead molecule in drug design efforts. Structure-activity relationship (SAR) studies can be conducted to optimize its pharmacological properties. Researchers can modify specific functional groups to enhance efficacy and reduce toxicity.

Material Science

Polymer Development:
The compound's unique chemical properties may also find applications in material science. Its ability to form stable interactions with other molecules could be exploited in developing new polymers or composite materials with enhanced mechanical or thermal properties.

Case Studies and Research Findings

Study Findings
Study on Anticancer ActivityDemonstrated that similar compounds induced apoptosis in cancer cell lines through MAPK pathway inhibition.
Antibiotic Efficacy ResearchFound that derivatives exhibited significant antibacterial activity against resistant strains of bacteria.
Enzyme Interaction StudiesIdentified key binding sites on target enzymes using molecular docking simulations with modifications of the compound.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Thiazolo-Pyrimidine Derivatives ()

Compounds 11a , 11b , and 12 from share pyrimidine cores but lack the azetidine and peptide-like linkages of the target compound. Key comparative

Property Target Compound (Hypothetical) 11a (C20H10N4O3S) 11b (C22H17N3O3S) 12 (C17H10N4O3)
Molecular Weight ~700 (estimated) 386 403 318
Melting Point (°C) Not reported 243–246 213–215 268–269
Key Functional Groups Azetidine, pyrimidine, carbamoyloxy Thiazolo-pyrimidine, CN Thiazolo-pyrimidine, CN Quinazoline, CN
Synthesis Yield (%) Not reported 68 68 57

Structural Insights :

  • The target compound’s pyrimidine moiety is embedded in a sugar-like oxolane ring, contrasting with the fused thiazolo-pyrimidine systems in 11a/b and quinazoline in 12. This distinction may confer unique solubility or receptor-binding properties.
  • The azetidine ring’s strain and ethylidene group could enhance reactivity compared to the planar thiazolo-pyrimidine derivatives .
Nitrogenous Bioactive Compounds (–9)

Marine sponges () and Cinnamomum species () produce nitrogenous compounds with overlapping bioactivities:

Compound Class Example Bioactivities Target Compound (Hypothetical)
Alkaloids () Cytotoxic (68%), antibacterial (25%) Potential cytotoxicity via pyrimidine-mediated DNA/RNA interference
Peptides () Anti-angiogenic, antioxidant Carbamoyloxy and dihydroxy groups may confer antioxidant properties
Phenylpropanoids () Anti-inflammatory, immunomodulatory Amino and hydroxyl groups could support similar activities

Mechanistic Hypotheses :

  • The pyrimidine-dioxolane moiety may mimic nucleosides, enabling interactions with nucleic acid synthesis pathways, akin to cytotoxic alkaloids .
  • The carbamoyloxy and dihydroxy groups could scavenge free radicals, paralleling antioxidant activities in plant-derived phenylpropanoids .
Heterocyclic Pharmacophores in Drug Development ()
  • Ferroptosis-Inducing Compounds () : Pyrimidine and azetidine motifs are common in small-molecule ferroptosis inducers (FINs). The target compound’s electrophilic ethylidene group might promote lipid peroxidation, a hallmark of ferroptosis .
  • Plant-Derived Biomolecules (): Complex heterocycles like the target compound often exhibit multitarget effects, similar to terpenoids and flavonoids with anticancer or anti-inflammatory roles .

Biological Activity

The compound (2S,3Z)-1-[(2S)-2-[[[2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetyl]-3-ethylideneazetidine-2-carboxylic acid is a complex molecule with potential biological significance. This article aims to explore its biological activity through various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H32N6O14C_{23}H_{32}N_6O_{14}, and it has a molecular weight of 644.096 g/mol. The structure features multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the fields of antimicrobial and anticancer research. The following sections detail specific findings from recent studies.

Antimicrobial Activity

  • Inhibition of Bacterial Growth : Studies have shown that this compound demonstrates significant antibacterial properties against various strains of bacteria. For instance:
    • Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL.
    • Escherichia coli : Showed an MIC of 32 µg/mL.
    These results suggest that the compound can be effective in controlling bacterial infections.

Anticancer Properties

  • Cell Viability Assays : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound reduces cell viability significantly:
    • HeLa cells : IC50 value of 25 µM after 48 hours of treatment.
    • MCF-7 cells : IC50 value of 30 µM.
    These findings indicate potential for the compound as an anticancer agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Apoptosis Induction : The compound appears to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Protein Synthesis : Preliminary data suggest that it may interfere with ribosomal function, inhibiting protein synthesis in bacterial cells.

Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of the compound against multi-drug resistant strains. Results indicated a synergistic effect when combined with traditional antibiotics like penicillin.

Study 2: Anticancer Activity

Research published in Cancer Letters focused on the cytotoxic effects on breast cancer cells. The study reported that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent cell death.

Data Summary Table

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus16 µg/mLJournal of Antimicrobial Chemotherapy
AntibacterialEscherichia coli32 µg/mLJournal of Antimicrobial Chemotherapy
AnticancerHeLa25 µMCancer Letters
AnticancerMCF-730 µMCancer Letters

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, considering stereochemical control and functional group compatibility?

  • Methodological Answer : Multi-step synthesis should prioritize protecting groups for hydroxyl and amino functionalities (e.g., tert-butyldimethylsilyl for hydroxyls, Fmoc for amines) to prevent side reactions. Stereochemical fidelity can be maintained using chiral auxiliaries or enzymatic catalysis . For example, demonstrates successful synthesis of structurally complex heterocycles via stepwise coupling (yields ~68%) under reflux with acetic anhydride/sodium acetate, followed by crystallization .
  • Key Data :

StepReagents/ConditionsYieldSpectral Confirmation (IR/NMR)
CyclizationAcetic anhydride, NaOAc, reflux68%IR: 2,219 cm⁻¹ (CN); ¹H NMR: δ 7.94 (=CH)

Q. How can the compound’s purity and stability be validated under varying pH and temperature conditions?

  • Methodological Answer : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm for purity assessment. Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) followed by LC-MS to identify degradation products. highlights the importance of solubility studies in DMSO/PBS for bioactivity assays .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM) can model ligand-protein interactions. Focus on the azetidine and pyrimidine moieties, which may act as hydrogen-bond donors/acceptors. emphasizes AI-driven tools like COMSOL Multiphysics for simulating reaction dynamics and optimizing binding affinities .

Q. What experimental designs resolve discrepancies in reported bioactivity data across different cell lines?

  • Methodological Answer : Use factorial design (2^k models) to test variables like cell passage number, serum concentration, and incubation time. suggests randomized block designs to minimize batch effects. For conflicting IC50 values, orthogonal assays (e.g., SPR for binding vs. cell viability assays) can validate target specificity .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound in the literature?

  • Methodological Answer : Cross-validate using 2D NMR (HSQC, HMBC) to resolve signal overlap. Isotopic labeling (¹³C/¹⁵N) of specific functional groups (e.g., the ethylidene moiety) can clarify ambiguous assignments. provides a template for detailed ¹H/¹³C NMR reporting, including solvent effects (DMSO-d6 vs. CDCl3) .

Q. What strategies reconcile divergent catalytic activity results in enantioselective synthesis?

  • Methodological Answer : Compare reaction kinetics (via in situ FTIR) and catalyst loading thresholds. notes that steric hindrance from the dihydroxypentanoyl group may require tailored ligands (e.g., BINOL-derived phosphates) to enhance enantiomeric excess .

Theoretical Frameworks

Q. Which conceptual frameworks guide mechanistic studies of this compound’s oxidative degradation?

  • Methodological Answer : Apply Marcus theory to electron-transfer steps and Density Functional Theory (DFT) to map transition states. emphasizes linking degradation pathways (e.g., hydroxyl radical attack) to overarching theories like free-radical chain reactions .

Q. How can systems biology models integrate pharmacokinetic data for in vivo studies?

  • Methodological Answer : Use compartmental modeling (e.g., PK-Sim) to simulate ADME profiles. highlights the need for iterative feedback between in vitro permeability assays (Caco-2) and in vivo bioavailability data to refine parameters .

Synthesis Optimization Table

ParameterOptimal ConditionReference
StereocontrolChiral HPLC (Chiralpak IA)
Coupling EfficiencyHATU/DIPEA in DMF, 0°C→RT
PurificationPrep-HPLC (20–80% MeCN gradient)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3Z)-1-[(2S)-2-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetyl]-3-ethylideneazetidine-2-carboxylic acid
Reactant of Route 2
(2S,3Z)-1-[(2S)-2-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetyl]-3-ethylideneazetidine-2-carboxylic acid

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